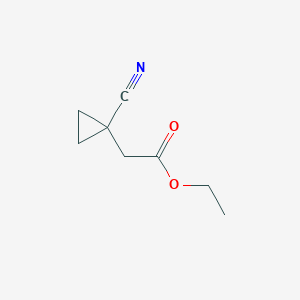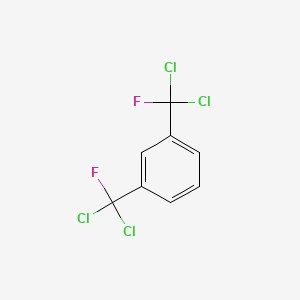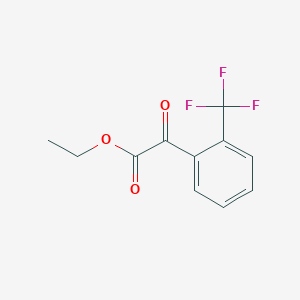
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid, commonly known as ACSA, is an organic compound belonging to the class of sulfonic acids. It is a colorless crystalline solid that is soluble in water, alcohols, and other organic solvents. ACSA has a wide range of applications in pharmaceuticals, biochemistry, and materials science. In addition, ACSA is used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a corrosion inhibitor in metalworking fluids.
科学研究应用
ACSA has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a corrosion inhibitor in metalworking fluids. In addition, ACSA is used as a buffer in biochemistry and as a chelating agent in material science. It has also been used as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of polymers, and as a stabilizer in the preparation of emulsions.
作用机制
ACSA is an organic compound that acts as a weak acid in aqueous solution. When dissolved in water, it dissociates into two ions: the protonated form of the compound (HACSA) and its conjugate base (ACSA-). The protonated form of the compound is a weak acid, which means that it can donate a proton to other molecules in solution. The conjugate base, on the other hand, is a weak base, which means that it can accept a proton from other molecules in solution.
Biochemical and Physiological Effects
ACSA is an organic compound that acts as a weak acid in aqueous solution. When dissolved in water, it dissociates into two ions: the protonated form of the compound (HACSA) and its conjugate base (ACSA-). The protonated form of the compound is a weak acid, which can donate a proton to other molecules in solution. The conjugate base, on the other hand, is a weak base, which can accept a proton from other molecules in solution.
In biochemical and physiological systems, ACSA can act as a proton donor or acceptor, depending on the pH of the solution. At low pH, ACSA will act as a proton donor, while at high pH it will act as a proton acceptor. This property makes ACSA useful in a variety of biochemical and physiological processes, such as the regulation of enzyme activity, the transport of ions across cell membranes, and the maintenance of acid-base balance.
实验室实验的优点和局限性
ACSA has several advantages when used in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also soluble in a variety of solvents, making it easy to use in a variety of applications. In addition, it is relatively inexpensive and can be easily synthesized from commercially available starting materials.
However, there are some limitations to using ACSA in laboratory experiments. It is a weak acid, which means that it may not be suitable for some applications that require a strong acid. In addition, it is not very soluble in some solvents, such as water, and may not be suitable for some reactions that require a high degree of solubility.
未来方向
The future of ACSA is promising. It has a wide range of applications in pharmaceuticals, biochemistry, and materials science. In addition, ACSA has potential applications in the development of new drugs, the detection of metal ions, and the synthesis of polymers. Further research is needed to explore the potential of ACSA in these areas. In addition, research is needed to improve the synthesis and purification of ACSA, as well as to develop new and more efficient methods for its use in laboratory experiments.
合成方法
ACSA can be synthesized by two different methods. The first method involves the reaction of 2-amino-5-chlorobenzene-sulfonic acid with trifluoromethanesulfonic anhydride. This reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization. The second method involves the reaction of 4-trifluoromethylbenzenesulfonic acid with an amine such as dimethylamine. This reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization.
属性
IUPAC Name |
2-amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-4-2-6(16(13,14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMQNJNUWGTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)


![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)



![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)